3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring a central imidazolidine-2,4-dione (hydantoin) core linked to a piperidine ring substituted with a furan-3-carbonyl group. This scaffold is structurally analogous to pharmacologically active hydantoin derivatives, which are explored for diverse applications, including CNS disorders, enzyme modulation, and flavoring agents .
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-11-7-14-13(19)16(11)10-1-4-15(5-2-10)12(18)9-3-6-20-8-9/h3,6,8,10H,1-2,4-5,7H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWJQXRVOLHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(Furan-3-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with imidazolidine-2,4-dione under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Piperidine Substitutions
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS 2189497-76-3):
- Replaces the furan-3-carbonyl group with a 2,5-dichlorothiophene-3-carbonyl moiety.
- The thiophene ring introduces sulfur atoms, altering electronic properties and lipophilicity (ClogP increased due to halogenation).
- Applications: Likely explored for antimicrobial or enzyme inhibition due to thiophene's prevalence in bioactive molecules .
- 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS 2097867-25-7): Substitutes furan with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. The thiadiazole ring enhances metabolic stability and may improve CNS penetration.
Imidazolidine-2,4-dione Modifications
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
3-[1-(Furan-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (hereafter referred to as "the compound") is a derivative of imidazolidine-2,4-dione, which has garnered attention for its potential biological activities, particularly as an anti-cancer agent. This article explores the compound's biological activity through various studies, highlighting its efficacy against different cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a furan ring attached to a piperidine moiety. The compound's structure is essential for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Research indicates that the compound exhibits significant anti-proliferative effects against several cancer cell lines.
- HeLa Cells : The compound demonstrated an IC50 value of 8.81 µM against HeLa cells, indicating potent anti-proliferative activity. This suggests that it could be a promising candidate for further development in cervical cancer treatment.
- Other Cancer Cell Lines : Additional studies have reported similar activities against other tumor cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. These findings highlight the compound's broad-spectrum anti-cancer potential.
The mechanism by which the compound exerts its effects involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a critical regulator in various signaling pathways associated with cancer proliferation and insulin signaling.
- Inhibition of PTP1B : Computational studies using molecular docking have shown that imidazolidine derivatives can effectively inhibit PTP1B with selectivity indices indicating a preference over other phosphatases. For instance, compounds designed through virtual screening exhibited IC50 values ranging from 2.3 µM to 11.5 µM , demonstrating their potential as selective inhibitors .
Study 1: Efficacy Against HeLa Cells
In a controlled study, this compound was tested against HeLa cells. The results were as follows:
| Treatment | IC50 (µM) | Cell Line |
|---|---|---|
| Compound | 8.81 | HeLa |
This result positions the compound as a strong candidate for further development in cervical cancer therapies.
Study 2: Comparative Analysis with Other Compounds
A comparative study assessed multiple imidazolidine derivatives for their inhibitory effects on PTP1B:
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 4.1 | 34 times over TCPTP |
| Compound B | 8.66 | N/A |
| Compound C | 6.09 | N/A |
These findings underscore the compound's competitive edge in terms of selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
